molecular formula C10H10F3NO2 B3097163 Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate CAS No. 130360-90-6

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Cat. No. B3097163
CAS RN: 130360-90-6
M. Wt: 233.19 g/mol
InChI Key: PEUVKNUVXKCHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is a chemical compound that has been synthesized and characterized for its potential use in various fields. It is also known as “Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride” with the CAS Number: 179811-81-5 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is represented by the Inchi Code: 1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . The molecular weight of this compound is 269.65 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” is a solid substance stored at room temperature . It has a molecular weight of 269.65 . It is known to be a weak organic acid with a pKa of approximately 2.6. It undergoes hydrolysis in aqueous conditions, and the rate of hydrolysis increases with a decrease in pH.

Scientific Research Applications

Intermediate in Organic Synthesis

This compound can serve as an intermediate in organic synthesis . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals.

Synthesis of Antimicrobial Compounds

“Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate” can be used in the synthesis of antimicrobial benzoisothiazolones . These compounds have potential applications in the treatment of bacterial infections.

Synthesis of Dithiobis(benzamides)

This compound can also be used in the synthesis of dithiobis(benzamides) . These compounds have potential applications in various fields, including medicinal chemistry and materials science.

properties

IUPAC Name

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUVKNUVXKCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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